Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
Overview
Description
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . This compound belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 6-chloro-3-nitropyridazine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a fluorine atom instead of a methyl group, which may alter its biological activity and chemical reactivity.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has a different ring structure but shares similar substituents, making it useful for comparative studies in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be distinct from those of its analogues .
Properties
IUPAC Name |
ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)9-6(2)12-8-5-4-7(11)13-14(8)9/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHHQMWNFHWAFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555758 | |
Record name | Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14714-18-2 | |
Record name | Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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